4-Deacetylneosolaniol

Übersicht

Beschreibung

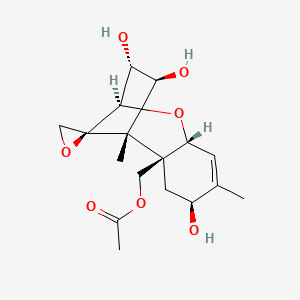

4-Deacetylneosolaniol is a member of the trichothecene family of mycotoxins, which are sesquiterpene compounds produced by various species of Fusarium fungi. These compounds are characterized by the presence of an epoxide ring and a benzopyran derivative with varying numbers of hydroxyl, acetyl, or other substituents . This compound is a metabolite of T-2 toxin, a highly toxic fungal secondary metabolite .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Deacetylneosolaniol can be synthesized through the hydrolysis of T-2 toxin. In the liver microsomes systems of rats, T-2 toxin is rapidly converted into HT-2 toxin, T-2 tetraol, and this compound. The hydrolysis preferentially occurs at the C-4 position to give HT-2 toxin, which is then metabolized to T-2 tetraol via this compound.

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. Its production is typically associated with the metabolic processes of T-2 toxin in biological systems.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Deacetylneosolaniol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Wissenschaftliche Forschungsanwendungen

Toxicological Research

2.1 Mechanisms of Toxicity

Research indicates that 4-deacetylneosolaniol exhibits cytotoxic effects on various cell lines. A study highlighted that the compound's cytotoxicity varies depending on the cell type and exposure duration, with significant implications for understanding its mechanisms of action in biological systems .

Table 1: Cytotoxicity of this compound on Different Cell Lines

2.2 Animal Studies

Animal studies have shown that exposure to this compound can lead to adverse effects such as increased liver weight and signs of hepatotoxicity. In particular, male mice exposed to high doses exhibited significant differences in liver pathology compared to control groups .

Food Safety Applications

3.1 Mycotoxin Detection

This compound is a significant concern in food safety due to its presence in contaminated grains. The development of analytical methods for detecting this mycotoxin in food products is essential for ensuring consumer safety. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to quantify levels of this compound in agricultural products .

Table 2: Detection Methods for this compound

Pharmacological Potential

Emerging research suggests that compounds related to this compound may have therapeutic applications due to their biological activity. For instance, studies have indicated that certain derivatives exhibit anti-inflammatory properties, which could be leveraged for developing new pharmacological agents .

Case Study: Anti-Inflammatory Activity

A recent investigation into the anti-inflammatory effects of trichothecene derivatives found that this compound significantly reduced pro-inflammatory cytokine production in vitro, suggesting potential use in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 4-Deacetylneosolaniol involves its interaction with cellular components, leading to various toxic effects. It is known to inhibit protein synthesis by binding to ribosomes, thereby disrupting the translation process . This inhibition can lead to cell death and other toxic effects. The compound also induces oxidative stress by generating reactive oxygen species, which can cause lipid peroxidation and damage to cellular membranes .

Vergleich Mit ähnlichen Verbindungen

- T-2 Toxin

- HT-2 Toxin

- Neosolaniol

- 3’-OH-T-2 Toxin

- T-2 Tetraol

Comparison: 4-Deacetylneosolaniol is unique in its structure and metabolic pathway. While T-2 toxin and HT-2 toxin are also trichothecenes, this compound is specifically a metabolite formed during the detoxification of T-2 toxin. Its unique structure, characterized by the absence of an acetyl group at the C-4 position, distinguishes it from other similar compounds .

Biologische Aktivität

4-Deacetylneosolaniol (4-DAN) is a trichothecene mycotoxin primarily produced by the fungus Fusarium sporotrichioides. This compound is structurally related to other trichothecenes, such as T-2 toxin and HT-2 toxin, and has been the subject of extensive research due to its biological activity, particularly its toxicity and potential health impacts on humans and animals.

Chemical Structure and Metabolism

This compound is derived from neosolaniol through deacetylation. Its chemical structure allows it to undergo various metabolic transformations in vivo, leading to the formation of other toxic metabolites. The metabolic pathway includes the conversion of T-2 toxin to 4-DAN, which can further be metabolized into HT-2 toxin and other derivatives, such as T-2 tetraol and T-2 triol, through hydroxylation and deepoxidation processes .

Toxicological Profile

The biological activity of 4-DAN is characterized by its toxic effects on various biological systems. Key findings include:

- Cytotoxicity : Studies have shown that 4-DAN exhibits cytotoxic effects on mammalian cells, leading to cell death through mechanisms such as oxidative stress and DNA damage. For instance, exposure to 4-DAN can induce apoptosis in cultured cells, indicating its potential as a harmful agent in food safety contexts .

- Immunotoxicity : Research indicates that 4-DAN can impair immune function. It has been shown to affect the proliferation of lymphocytes and alter cytokine production, which may contribute to immune suppression in affected organisms .

Case Studies

Several studies have investigated the effects of 4-DAN in animal models:

- Mouse Model Studies : In experiments involving male Kunming mice, administration of T-2 toxin (which metabolizes to 4-DAN) resulted in significant increases in forestomach lesions and papilomas compared to control groups. These findings suggest a strong correlation between exposure to trichothecenes and carcinogenic outcomes .

- Effects on Livestock : In agricultural settings, livestock exposed to feed contaminated with Fusarium toxins, including 4-DAN, exhibited signs of toxicity such as reduced weight gain, anorexia, and immunosuppression. These effects highlight the importance of monitoring mycotoxin levels in animal feeds .

Comparative Toxicity

The following table summarizes the comparative toxicity of 4-DAN with other related mycotoxins:

| Mycotoxin | Source | LD50 (mg/kg) | Main Effects |

|---|---|---|---|

| This compound | Fusarium sporotrichioides | ~10 | Cytotoxicity, immunotoxicity |

| T-2 toxin | Fusarium sporotrichioides | ~5 | Severe gastrointestinal distress, carcinogenic |

| HT-2 toxin | Fusarium langsethiae | ~20 | Immunosuppression, growth retardation |

Eigenschaften

IUPAC Name |

(4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O7/c1-8-4-11-16(5-10(8)19,6-22-9(2)18)15(3)13(21)12(20)14(24-11)17(15)7-23-17/h4,10-14,19-21H,5-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLYQYOJLQDQNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74833-39-9 | |

| Record name | 4-Deacetylneosolaniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.